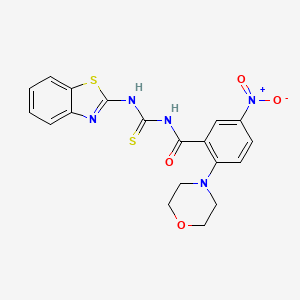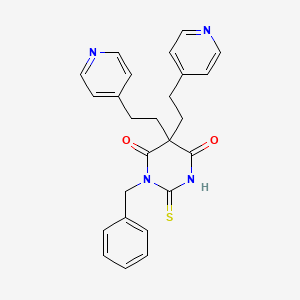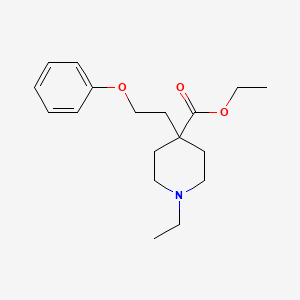![molecular formula C19H13N5O3 B4233283 N-(2-methoxydibenzofuran-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4233283.png)
N-(2-methoxydibenzofuran-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Vue d'ensemble
Description
N-(2-methoxydibenzofuran-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a dibenzofuran ring system fused with a triazolopyrimidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzofuran-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the formation of the dibenzofuran ring followed by the introduction of the triazolopyrimidine moiety. The synthetic route may include:
Formation of Dibenzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Triazolopyrimidine Moiety: This step involves the reaction of the dibenzofuran derivative with triazole and pyrimidine precursors under specific conditions such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to be effective for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxydibenzofuran-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the compound.
Applications De Recherche Scientifique
N-(2-methoxydibenzofuran-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential as an inhibitor of specific enzymes such as cathepsins.
Mécanisme D'action
The mechanism of action of N-(2-methoxydibenzofuran-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cathepsins, which are involved in various biological processes . The compound may bind to the active site of these enzymes, thereby preventing their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives: These compounds share the dibenzofuran ring system and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the triazolopyrimidine moiety and have been investigated as CDK2 inhibitors.
Propriétés
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c1-26-16-9-12-11-5-2-3-6-14(11)27-15(12)10-13(16)21-18(25)17-22-19-20-7-4-8-24(19)23-17/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBJDRVLHBAODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=NN5C=CC=NC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-acetyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide](/img/structure/B4233200.png)
![ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4233218.png)


![5-chloro-1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233229.png)
![1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B4233247.png)
![1-[4-(4-butoxy-3-ethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4233250.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4233256.png)
![N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4233261.png)
![Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4233262.png)

![2-phenoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B4233276.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4233294.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B4233302.png)
